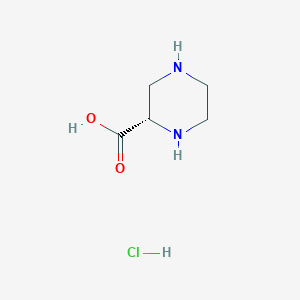![molecular formula C11H11BrO B13660001 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine: is a chemical compound with the molecular formula C10H11BrO It is a member of the benzo[c]oxepine family, characterized by a bromine atom at the 8th position and a methylene group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves the following steps:
Bromination: The introduction of a bromine atom at the 8th position of the benzo[c]oxepine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride.
Formation of the Methylene Group: The methylene group at the 5th position can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylene group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine: Lacks the methylene group at the 5th position.
8-Bromo-2,3,4,5-tetrahydrobenzo[C]azepin-1-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
8-bromo-5-methylidene-3,4-dihydro-1H-2-benzoxepine |
InChI |
InChI=1S/C11H11BrO/c1-8-4-5-13-7-9-6-10(12)2-3-11(8)9/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
CNYXZIVNGQZQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCOCC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


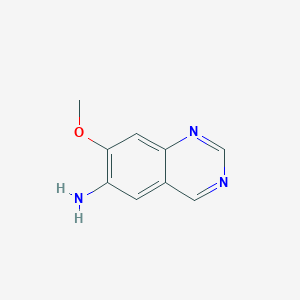
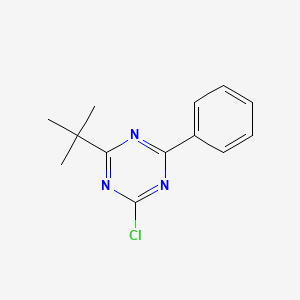
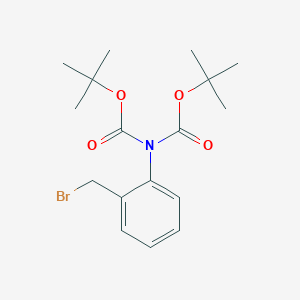
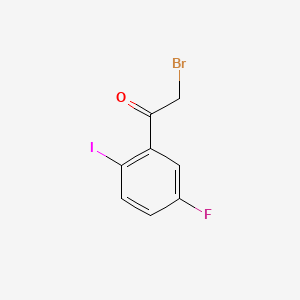
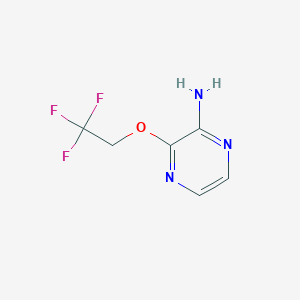





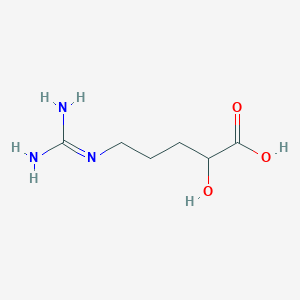

![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
